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Compound of Interest

Compound Name: AGN-195183

Cat. No.: B1672190 Get Quote

For researchers and professionals in drug development, understanding the nuanced selectivity

of Retinoic Acid Receptor (RAR) modulators is paramount. This guide provides a detailed

comparison of AGN-195183's selectivity for RARβ and RARγ against other notable RAR

agonists and antagonists. The information presented herein is supported by experimental data

to aid in the selection of appropriate compounds for research and therapeutic development.

Quantitative Data Summary
The following table summarizes the biological activity of AGN-195183 and other RAR

modulators, highlighting their selectivity profiles across the RAR subtypes. The data is

presented as either the half-maximal effective concentration (EC50) from transactivation

assays or the inhibitory constant (Ki) from binding assays. Lower values indicate higher

potency or affinity.
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Compound Type RARα RARβ RARγ
Selectivity
Profile

AGN-195183 Agonist
11 nM

(EC50)[1]

1564 nM

(EC50)[1]

9836 nM

(EC50)[1]

RARα

Selective

All-Trans

Retinoic Acid

(ATRA)

Agonist
1.51 nM

(EC50)[1]

1.52 nM

(EC50)[1]

0.2 nM

(EC50)[1]
Pan-Agonist

Compound 7 Agonist
24 nM

(EC50)[1]

1917 nM

(EC50)[1]

>300,000 nM

(EC50)[1]

RARα

Selective

AC-261066 Agonist
>10,000 nM

(EC50)
2 nM (EC50)

>10,000 nM

(EC50)

RARβ

Selective

CD1530 Agonist
2750 nM

(EC50)

1500 nM

(EC50)

150 nM

(EC50)

RARγ

Selective

Palovarotene Agonist - -
Potent

Agonist

RARγ

Selective

AGN 193109 Antagonist 2 nM (Kd)[2] 2 nM (Kd)[2] 3 nM (Kd)[2]
Pan-

Antagonist

CD2665 Antagonist -
Selective

Antagonist

Selective

Antagonist

RARβ/γ

Selective[3]

As evidenced by the data, AGN-195183 is a potent RARα agonist with significantly lower

activity at RARβ and RARγ, demonstrating its high selectivity for the alpha subtype.[1][2][4]

Experimental Protocols
The data presented in this guide are primarily derived from two key types of experiments:

competitive radioligand binding assays and reporter gene transactivation assays.

Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a receptor by quantifying its ability to

displace a radiolabeled ligand that is known to bind to the receptor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/AGN_193109.html
https://www.medchemexpress.com/AGN_193109.html
https://www.medchemexpress.com/AGN_193109.html
https://pubmed.ncbi.nlm.nih.gov/10805076/
https://www.benchchem.com/product/b1672190?utm_src=pdf-body
https://www.medchemexpress.com/bms961.html
https://www.medchemexpress.com/AGN_193109.html
https://www.mdpi.com/1422-0067/25/12/6568
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Receptor Preparation: Nuclear extracts containing the specific RAR subtype (α, β, or γ) are

prepared from cells or tissues engineered to overexpress the receptor of interest.

Incubation: A fixed concentration of a high-affinity radiolabeled retinoid (e.g., [3H]-all-trans

retinoic acid) is incubated with the receptor preparation in the presence of varying

concentrations of the unlabeled test compound (e.g., AGN-195183).

Separation of Bound and Free Radioligand: After reaching equilibrium, the mixture is rapidly

filtered through a glass fiber filter. The filter traps the receptor-bound radioligand, while the

unbound radioligand passes through.

Quantification: The amount of radioactivity trapped on the filter is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated

from the IC50 value using the Cheng-Prusoff equation, providing a measure of the

compound's binding affinity.

Reporter Gene Transactivation Assay
This cell-based assay measures the functional activity of a compound (agonist or antagonist)

by quantifying the activation of a reporter gene under the control of a retinoic acid response

element (RARE).

Protocol:

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or HeLa) is co-

transfected with two plasmids:

An expression vector encoding the specific human RAR subtype (α, β, or γ).

A reporter plasmid containing a luciferase or β-galactosidase gene downstream of a

promoter with one or more RAREs.
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Compound Treatment: The transfected cells are incubated with varying concentrations of the

test compound.

Cell Lysis: After a defined incubation period (typically 18-24 hours), the cells are lysed to

release the cellular components, including the reporter enzyme.

Enzyme Assay: The activity of the reporter enzyme (luciferase or β-galactosidase) in the cell

lysate is measured using a luminometer or spectrophotometer, respectively.

Data Analysis: The concentration of the test compound that produces 50% of the maximal

response (EC50 for agonists) or inhibits 50% of the agonist-induced response (IC50 for

antagonists) is determined.

Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the RAR signaling

pathway and a typical experimental workflow.
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Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.
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Caption: Workflow for determining RAR selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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